molecular formula C37H33NO5P2 B1617449 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid CAS No. 77462-00-1

4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid

Cat. No.: B1617449
CAS No.: 77462-00-1
M. Wt: 633.6 g/mol
InChI Key: UBUUBOOCQUPKGU-UHFFFAOYSA-N
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Description

4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is a complex organic compound known for its unique structure and properties. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,2-dicarboxylic acid with diphenylphosphanyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

The mechanism of action of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is unique due to its phosphanyl functional groups, which provide distinct reactivity and coordination properties compared to other benzenedicarboxylic acids. This uniqueness makes it particularly valuable in catalysis and material science .

Properties

CAS No.

77462-00-1

Molecular Formula

C37H33NO5P2

Molecular Weight

633.6 g/mol

IUPAC Name

4-[bis(2-diphenylphosphanylethyl)carbamoyl]phthalic acid

InChI

InChI=1S/C37H33NO5P2/c39-35(28-21-22-33(36(40)41)34(27-28)37(42)43)38(23-25-44(29-13-5-1-6-14-29)30-15-7-2-8-16-30)24-26-45(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,27H,23-26H2,(H,40,41)(H,42,43)

InChI Key

UBUUBOOCQUPKGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5

Key on ui other cas no.

77462-00-1

Origin of Product

United States

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